

An In-depth Technical Guide to Cholesteryl Tridecanoate (CAS Number: 25605-87-2)

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Compound of Interest

Compound Name: Cholesteryl tridecanoate

Cat. No.: B15601601

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl tridecanoate, a cholesterol ester, is a molecule of significant interest in the fields of materials science and drug delivery. Its unique liquid crystalline properties and biocompatibility make it a valuable component in the formulation of novel therapeutic and diagnostic systems. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of **Cholesteryl tridecanoate**, with a focus on its role in the development of advanced drug delivery platforms such as solid lipid nanoparticles and liposomes. Detailed experimental protocols and characterization data are presented to facilitate its practical application in a research and development setting.

Chemical and Physical Properties

Cholesteryl tridecanoate is the ester formed from the condensation of cholesterol and tridecanoic acid. Its structure combines the rigid steroid nucleus of cholesterol with a flexible 13-carbon aliphatic chain, imparting amphiphilic character and the ability to form liquid crystalline phases.

Table 1: General and Physical Properties of **Cholesteryl Tridecanoate**

Property	Value	Reference
CAS Number	25605-87-2	
Molecular Formula	C ₄₀ H ₇₀ O ₂	
Molecular Weight	583.0 g/mol	
Appearance	White to off-white solid or waxy substance	[1]
Solubility	Low in water; Soluble in organic solvents such as chloroform and ethanol.	[1]

Table 2: Thermal Properties of Saturated Cholesteryl Esters

Studies on homologous series of saturated cholesteryl esters have shown a dependence of transition temperatures on the length of the fatty acyl chain.[2][3] Differential scanning calorimetry (DSC) reveals distinct phase transitions from the crystalline solid to liquid crystalline (mesophase) and finally to the isotropic liquid state.[3] While specific DSC data for **Cholesteryl tridecanoate** is not readily available in the literature, an odd-even effect in the transition temperatures has been observed for esters from tridecanoate through nonadecanoate.[3]

Transition	Temperature Range (°C)	Notes
Crystal to Mesophase	Varies with chain length	Exhibits an odd-even effect for longer chain esters.[3]
Mesophase to Isotropic Liquid	Varies with chain length	

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of **Cholesteryl tridecanoate**. Below are the expected characteristic spectral data based on the analysis of similar cholesteryl esters.

Table 3: Predicted Spectral Data for **Cholesteryl Tridecanoate**

Technique	Expected Peaks/Signals
^1H NMR	Signals corresponding to the cholesterol ring structure and the aliphatic chain of tridecanoic acid. Unique resonances for cholesterol protons are typically observed around 5.38, 3.55, and 0.70 ppm. [4]
^{13}C NMR	Resonances for the 40 carbon atoms. The carbonyl carbon of the ester group is expected in the range of 165-190 ppm. [5] [6]
FT-IR (cm^{-1})	Characteristic peaks for the C=O stretching of the ester group ($\sim 1739\text{ cm}^{-1}$), C-H stretching of the aliphatic chain ($\sim 2850\text{-}2950\text{ cm}^{-1}$), and C=C stretching of the cholesterol ring ($\sim 1670\text{ cm}^{-1}$). [7] [8]
Mass Spec. (m/z)	The molecular ion peak $[\text{M}]^+$. A characteristic fragment ion for the cholestane cation is observed at m/z 369. [9] [10] Neutral loss of the cholestane moiety (368.5 Da) is also a common fragmentation pathway for cholesteryl esters. [11]

Experimental Protocols

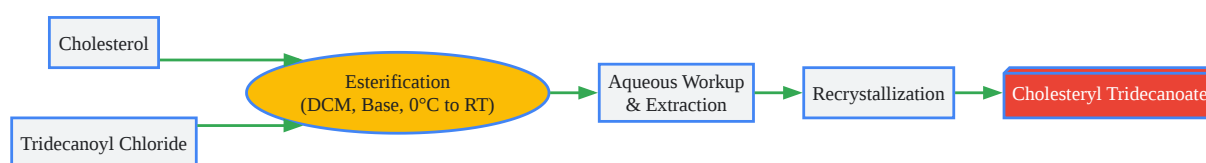
Synthesis of Cholesteryl Tridecanoate

The synthesis of cholesteryl esters can be achieved through the esterification of cholesterol with the corresponding fatty acid or its more reactive acyl chloride derivative.[\[12\]](#)

Protocol: Esterification of Cholesterol with Tridecanoyl Chloride[\[12\]](#)

- Materials: Cholesterol, tridecanoyl chloride, anhydrous dichloromethane (DCM), triethylamine or pyridine.
- Procedure: a. Dissolve cholesterol (1 equivalent) and a base such as triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon). b. Cool the solution to 0 °C in an ice bath with stirring. c. Slowly add a solution of tridecanoyl chloride (1.05 equivalents) in anhydrous DCM to the cholesterol solution dropwise over 30 minutes. d. Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). e. Upon completion, quench the reaction by adding water. f. Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. h. Purify the crude **Cholesteryl tridecanoate** by recrystallization from a suitable solvent system (e.g., ethanol or acetone).



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Synthesis workflow for **Cholesteryl tridecanoate**.

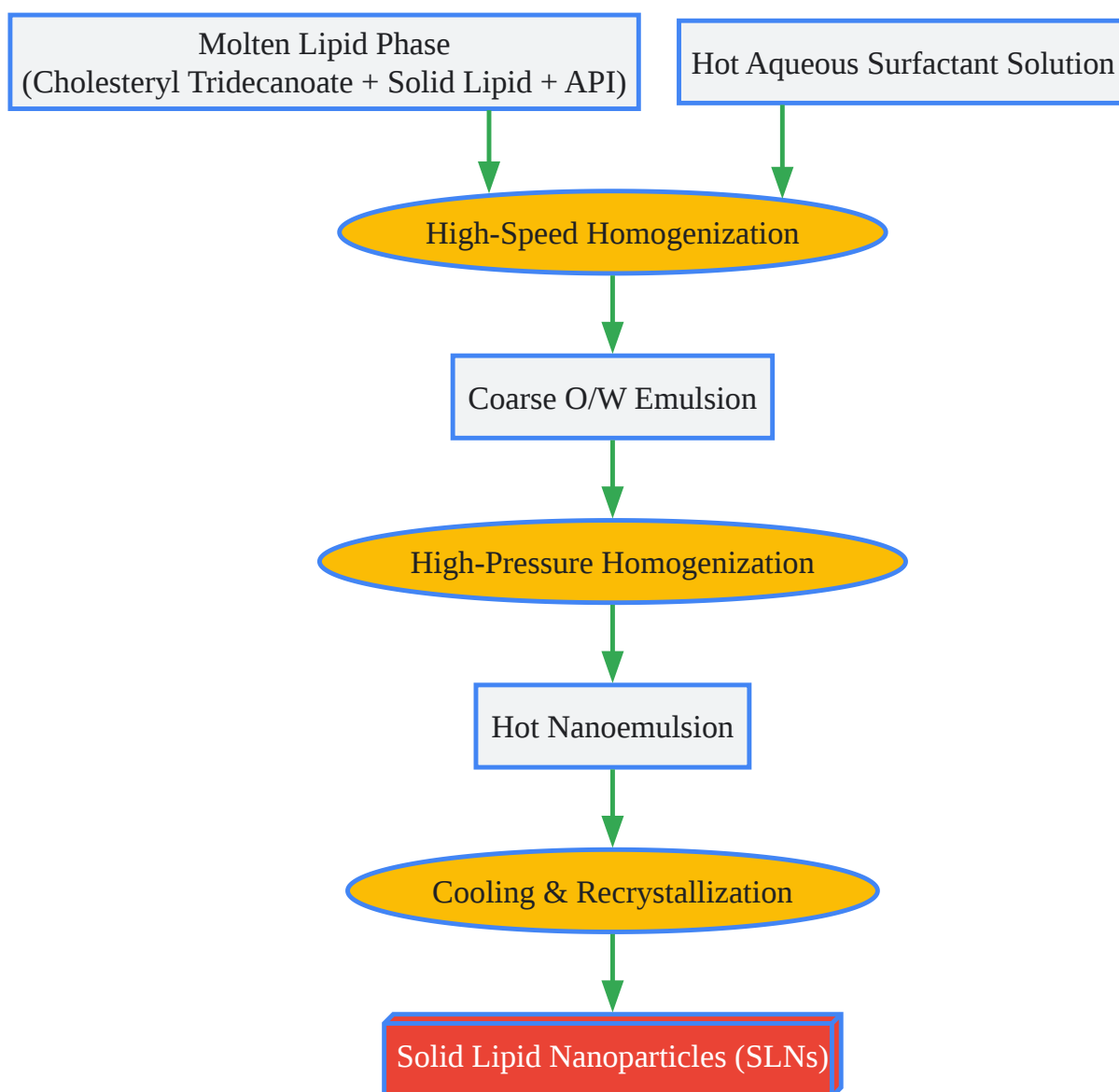
Preparation of Cholesteryl Tridecanoate-Containing Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers with a solid lipid core, suitable for encapsulating lipophilic drugs.^[13]
^[14]

Protocol: Hot Homogenization Method for SLN Preparation^[15]

- Materials: **Cholesteryl tridecanoate** (as part of the solid lipid matrix), a suitable solid lipid (e.g., glyceryl behenate), a surfactant (e.g., Poloxamer 188), and the active pharmaceutical ingredient (API).
- Procedure: a. Melt the solid lipid(s), including **Cholesteryl tridecanoate**, at a temperature approximately 5-10 °C above the melting point of the highest melting lipid. b. Disperse the lipophilic API in the molten lipid phase. c. Heat an aqueous surfactant solution to the same temperature. d. Add the hot lipid phase to the hot aqueous phase under high-speed

homogenization to form a coarse oil-in-water emulsion. e. Subject the hot pre-emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range. f. Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.



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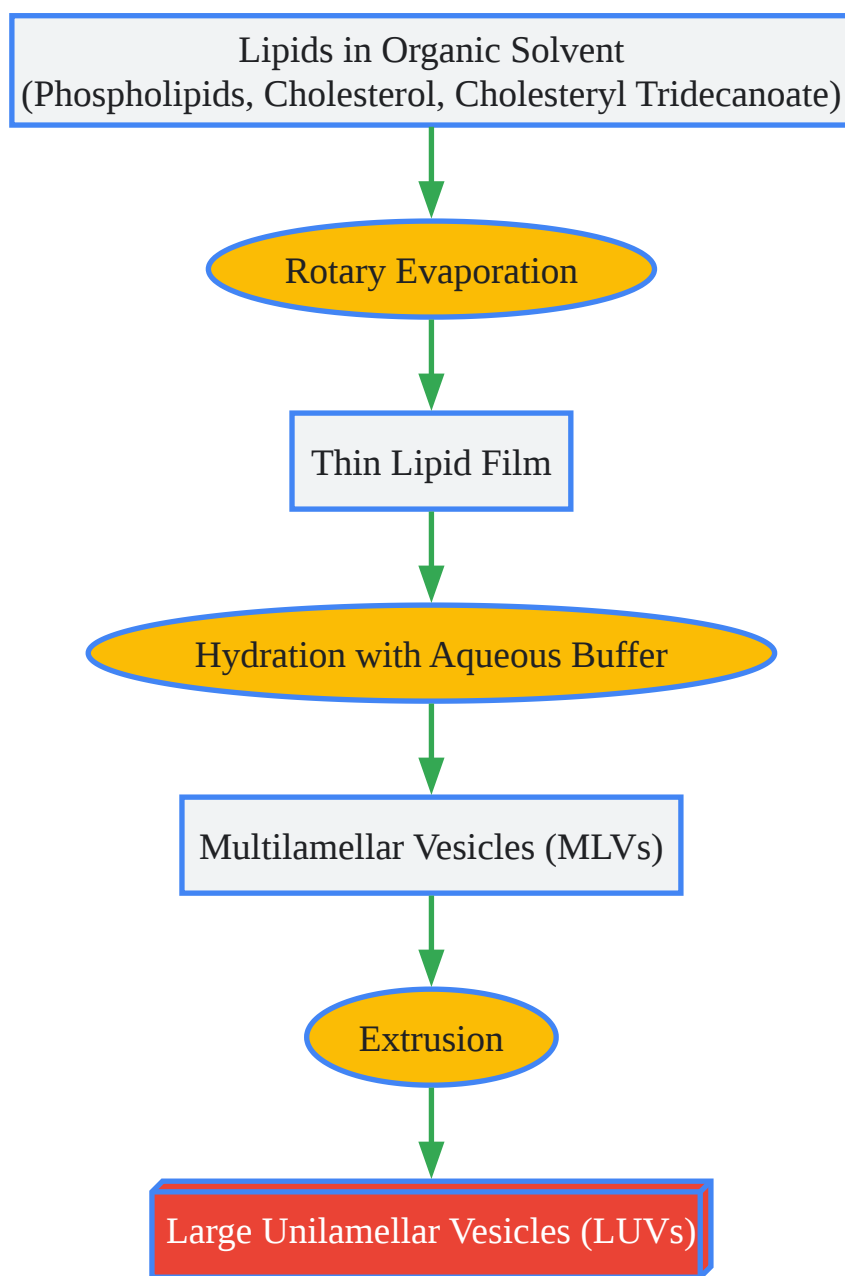
Workflow for preparing Solid Lipid Nanoparticles.

Preparation of Cholesteryl Tridecanoate-Containing Liposomes

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[\[16\]](#)[\[17\]](#)

Protocol: Thin-Film Hydration Method for Liposome Preparation[\[16\]](#)

- Materials: Phospholipids (e.g., phosphatidylcholine), **Cholesteryl tridecanoate**, cholesterol, organic solvent (e.g., chloroform/methanol mixture), and an aqueous buffer.
- Procedure: a. Dissolve the phospholipids, cholesterol, and **Cholesteryl tridecanoate** in the organic solvent in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask. c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid film by adding the aqueous buffer (which may contain a hydrophilic API) and rotating the flask at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs). e. To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).



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Workflow for preparing Liposomes.

Applications in Drug Development

The incorporation of **Cholesteryl tridecanoate** into drug delivery systems can significantly impact their physicochemical properties and in vivo performance.

- **Modulation of Drug Release:** As a lipid component in SLNs and liposomes, **Cholesteryl tridecanoate** can influence the packing of the lipid matrix, thereby modulating the release profile of the encapsulated drug.
- **Enhanced Stability:** The inclusion of cholesteryl esters can increase the rigidity of lipid bilayers in liposomes, reducing drug leakage and potentially prolonging circulation times.
- **Improved Cellular Uptake:** The cholesterol moiety can interact with cell membranes, potentially enhancing the cellular uptake of the nanoparticle formulation.
- **Liquid Crystalline Formulations:** Cholesteryl esters are known to form liquid crystalline phases, which can be exploited to create novel drug delivery systems with unique structural and release properties.[9]

Conclusion

Cholesteryl tridecanoate is a versatile molecule with significant potential in materials science and pharmaceutical development. Its unique thermal behavior and biocompatibility make it an attractive component for the design of advanced drug delivery systems. This guide provides a foundational understanding of its properties and practical methodologies for its synthesis and formulation into nanoparticles and liposomes, serving as a valuable resource for researchers in the field. Further investigation into the specific properties and applications of **Cholesteryl tridecanoate** is warranted to fully exploit its potential in creating next-generation therapeutic products.

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